Welcome to the BenchChem Online Store!
molecular formula C7H9NO4S B8352596 Methyl 5-methyl-2,4-dioxo-5-thiazolidineacetate

Methyl 5-methyl-2,4-dioxo-5-thiazolidineacetate

Cat. No. B8352596
M. Wt: 203.22 g/mol
InChI Key: HEUAVRYQEZOPQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08680090B2

Procedure details

To a stirred solution of Compound 1d (300 mg, 2.3 mmol) in THF (20 mL) at −40° C. was added 2 M LDA in heptane/THF/benzene (2.4 mL, 4.8 mmol) dropwise. After 15 minutes, methyl 2-bromoacetate (0.30 mL, 3.2 mmol) was added and the reaction mixture stirred at −40° C. for 2 h then quenched by dropwise addition of AcOH (0.8 mL). The reaction mixture was diluted with EtOAc, and the organic portion washed with water (2×), brine (2×), dried (Na2SO4), filtered and concentrated under reduced pressure. The product was purified by silica gel chromatography eluting with 0-100% EtOAc/hexanes to afford Compound 1e (180 mg, 39%) as a clear oil. LCMS=1.06 min using analytical method (B), 225.9 (M+Na). 1H NMR (400 MHz, CDCl3) δ 3.75 (s, 3H), 3.24-2.84 (m, 2H), 1.81 (s, 3H).
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
heptane THF benzene
Quantity
2.4 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Yield
39%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[S:6][C:5](=[O:7])[NH:4][C:3]1=[O:8].[Li+].CC([N-]C(C)C)C.CCCCCCC.C1COCC1.C1C=CC=CC=1.Br[CH2:36][C:37]([O:39][CH3:40])=[O:38]>C1COCC1>[CH3:1][C:2]1([CH2:36][C:37]([O:39][CH3:40])=[O:38])[S:6][C:5](=[O:7])[NH:4][C:3]1=[O:8] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
CC1C(NC(S1)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
heptane THF benzene
Quantity
2.4 mL
Type
reactant
Smiles
CCCCCCC.C1CCOC1.C1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.3 mL
Type
reactant
Smiles
BrCC(=O)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at −40° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then quenched by dropwise addition of AcOH (0.8 mL)
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with EtOAc
WASH
Type
WASH
Details
the organic portion washed with water (2×), brine (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 0-100% EtOAc/hexanes

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1(C(NC(S1)=O)=O)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 180 mg
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 38.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.